molecular formula C10H9BrN2O B7818521 6-(bromomethyl)-2-methyl-1H-quinazolin-4-one

6-(bromomethyl)-2-methyl-1H-quinazolin-4-one

Cat. No.: B7818521
M. Wt: 253.09 g/mol
InChI Key: YAHALGNQKDVJLJ-UHFFFAOYSA-N
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Description

6-(bromomethyl)-2-methyl-1H-quinazolin-4-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound features a bromomethyl group at the 6-position and a methyl group at the 2-position of the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2-methyl-1H-quinazolin-4-one typically involves the bromination of a precursor compound. One common method is the radical bromination of 2-methylquinazolin-4-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and radical initiator may vary based on industrial preferences and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2-methyl-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-(azidomethyl)-2-methyl-1H-quinazolin-4-one, while oxidation with potassium permanganate can produce 6-(bromomethyl)-2-methylquinazolin-4-one-5-carboxylic acid.

Scientific Research Applications

6-(bromomethyl)-2-methyl-1H-quinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Organic Synthesis:

    Biological Studies: Researchers use it to study the biological activity of quinazolinone derivatives and their interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2-methyl-1H-quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The quinazolinone core may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)-2-methyl-1H-quinazolin-4-one
  • 6-(iodomethyl)-2-methyl-1H-quinazolin-4-one
  • 2-methylquinazolin-4-one

Uniqueness

6-(bromomethyl)-2-methyl-1H-quinazolin-4-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.

Properties

IUPAC Name

6-(bromomethyl)-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHALGNQKDVJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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